molecular formula C15H10F2O2 B12616323 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- CAS No. 918404-34-9

1,3-Propanedione, 1,3-bis(3-fluorophenyl)-

Cat. No.: B12616323
CAS No.: 918404-34-9
M. Wt: 260.23 g/mol
InChI Key: ZFHMYLMTDYINKB-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is an organic compound with the molecular formula C15H10F2O2 It is a derivative of 1,3-propanedione, where two hydrogen atoms are replaced by 3-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3-fluorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- often involves large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its fluorine atoms enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
  • 1,3-Propanedione, 1,3-bis(2-fluorophenyl)-
  • 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
  • 1,3-Propanedione, 1,3-bis(4-bromophenyl)-

Uniqueness

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is unique due to the position of the fluorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. The 3-fluorophenyl groups provide distinct steric and electronic effects compared to other halogenated derivatives, making it a compound of interest for various applications.

Properties

CAS No.

918404-34-9

Molecular Formula

C15H10F2O2

Molecular Weight

260.23 g/mol

IUPAC Name

1,3-bis(3-fluorophenyl)propane-1,3-dione

InChI

InChI=1S/C15H10F2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2

InChI Key

ZFHMYLMTDYINKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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